Target Engagement: >10‑Fold Shift in IC₅₀ Upon Cys‑146 Mutation Confirms Covalent Mechanism Specificity
Mutation of the active-site cysteine (C146A or C146S) to which DFTD covalently adducts reduces potency by >10‑fold and completely abolishes time‑dependent inhibition, confirming on‑target covalent engagement [1]. This distinguishes DFTD from reversible non‑covalent analogs that would not exhibit such a differential.
| Evidence Dimension | IC₅₀ against recombinant human eEF-2K |
|---|---|
| Target Compound Data | WT eEF-2K IC₅₀ = 60 μM (30 min pre‑incubation, 100 μM ATP) |
| Comparator Or Baseline | C146A mutant IC₅₀ = 890 μM; C146S mutant IC₅₀ = 655 μM |
| Quantified Difference | ~15‑fold loss for C146A; ~11‑fold loss for C146S |
| Conditions | Recombinant human eEF-2K; 30 min pre‑incubation with inhibitor; 100 μM ATP; peptide substrate Ac‑RKKYKFNEDTERRRFL‑amide; 30 °C; buffer: 25 mM HEPES pH 7.5, 50 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 2 mM DTT, 10 mM MgCl₂, 40 μg/mL BSA, 5% DMSO |
Why This Matters
The dramatic potency shift upon Cys‑146 mutation provides direct biochemical proof of target‑specific covalent binding – a feature that cannot be assumed for other 4‑aryl‑thiopyran‑dicarbonitriles and serves as a quality‑control benchmark for procurement of functionally active DFTD.
- [1] Devkota AK, et al. Reversible Covalent Inhibition of eEF-2K by Carbonitriles. Chembiochem. 2014;15(16):2435-2442. (Data: IC₅₀ values for WT, C146A, C146S; loss of time‑dependence.) View Source
